molecular formula C11H21N3O7 B13941879 alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside CAS No. 59465-75-7

alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside

Cat. No.: B13941879
CAS No.: 59465-75-7
M. Wt: 307.30 g/mol
InChI Key: QPDOWPQMZIHMOJ-IGORNWKESA-N
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Description

α-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside is a glycoside derivative of streptozotocin (STZ), a well-characterized nitrosourea-containing compound. Structurally, it consists of a D-glucopyranose backbone modified at the C2 position with a 3-methyl-3-nitrosoureido group and a propyl group at the anomeric (C1) position in the α-configuration (Figure 1). This modification replaces the hydroxyl group typically found in STZ (2-deoxy-2-(3-methyl-3-nitrosoureido)-D-glucopyranose) with a propyl moiety, altering its physicochemical and biological properties .

Properties

CAS No.

59465-75-7

Molecular Formula

C11H21N3O7

Molecular Weight

307.30 g/mol

IUPAC Name

3-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]-1-methyl-1-nitrosourea

InChI

InChI=1S/C11H21N3O7/c1-3-4-20-10-7(12-11(18)14(2)13-19)9(17)8(16)6(5-15)21-10/h6-10,15-17H,3-5H2,1-2H3,(H,12,18)/t6-,7-,8-,9-,10+/m1/s1

InChI Key

QPDOWPQMZIHMOJ-IGORNWKESA-N

Isomeric SMILES

CCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O

Canonical SMILES

CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O

Origin of Product

United States

Preparation Methods

Preparation of Glycosyl Donor and Acceptor

A key step involves preparing a suitably protected glucopyranosyl bromide or similar glycosyl donor and a propyl alcohol acceptor.

  • For example, methyl or propyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside derivatives are synthesized by acetylation of D-glucose derivatives.
  • Glycosyl bromides are prepared by bromination of the protected glucopyranosides under anhydrous conditions.
  • These donors are then reacted with propanol or its derivatives in the presence of catalysts such as mercuric cyanide and anhydrous calcium sulfate to form the glycosidic bond, yielding alpha-D-propyl glucopyranoside intermediates.

Introduction of the 3-methyl-3-nitrosoureido Group

The nitrosourea moiety is introduced by reaction of the amino group at the 2-position with nitrosating agents:

  • The amino group on the sugar is first protected as a carbamate or similar derivative.
  • Nitrosation is achieved by treating the intermediate with nitrogen trioxide (N2O3) or other nitrosating agents under controlled temperature (often ice-cooling) to avoid decomposition.
  • This step converts the ureido group into the 3-methyl-3-nitrosoureido functionality, a critical pharmacophore for biological activity.

Deprotection and Purification

  • After nitrosation, the acetyl protecting groups are removed by mild basic hydrolysis or other deacetylation methods.
  • The final compound is purified by crystallization, chromatography, or recrystallization from solvents such as ethanol.
  • Typical yields for these steps range from 25% to 35%, depending on reaction scale and conditions.

Example Synthetic Procedure (Adapted)

Step Reagents & Conditions Description Yield & Notes
1. Protection Acetic anhydride, pyridine Acetylation of D-glucose to tetra-O-acetyl derivative High yield, crystalline product
2. Glycosyl bromide formation HBr in acetic acid, anhydrous conditions Formation of glycosyl bromide intermediate Stable under dry conditions
3. Glycosylation Propanol, mercuric cyanide, CaSO4, benzene, reflux Formation of alpha-D-propyl glucopyranoside with acetyl protection ~26% yield of protected glycoside
4. Amino group introduction Reaction with benzyloxycarbonylamino derivative Protection and amination at C-2 Moderate yield
5. Nitrosation Nitrogen trioxide, acetone, ice cooling Introduction of 3-methyl-3-nitrosoureido group ~30% yield, deep blue solution observed
6. Deprotection Mild base hydrolysis Removal of acetyl groups Purified by recrystallization

Analytical Data and Characterization

  • Melting points of intermediates and final products range from 110°C to 190°C depending on protection state.
  • Optical rotation ([α]D) values confirm stereochemistry preservation.
  • Elemental analysis matches calculated values for carbon, hydrogen, nitrogen, and chlorine content.
  • Thin-layer chromatography (TLC) with chloroform-methanol solvent systems confirms reaction progress and purity.

Research Findings and Notes

  • The nitrosourea group is sensitive to temperature and light; reactions are performed under controlled conditions to prevent decomposition.
  • Mercuric cyanide catalysis is essential for efficient glycosylation but requires careful handling due to toxicity.
  • The synthetic route allows for modification of the glycosidic moiety, enabling the preparation of analogs for structure-activity relationship studies.
  • The compound’s biological activity is linked to the nitrosourea group, which alkylates DNA in target cells.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Typical Yield (%) Notes
Hydroxyl Protection Acetic anhydride, pyridine Protect sugar hydroxyl groups >90 Enables selective reactions
Glycosyl Bromide Synthesis HBr in acetic acid Activate anomeric center High Must be anhydrous
Glycosylation Propanol, mercuric cyanide, CaSO4, benzene reflux Form glycosidic bond ~26 Stereoselective alpha linkage
Amino Group Protection & Introduction Benzyloxycarbonyl derivatives Introduce protected amino group Moderate Prepares for nitrosation
Nitrosation Nitrogen trioxide, acetone, ice cooling Introduce nitrosoureido group ~30 Sensitive step, color change observed
Deprotection & Purification Mild base hydrolysis, recrystallization Remove protecting groups Variable Final compound isolation

Chemical Reactions Analysis

Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrosoureido group to amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the propyl group or the nitrosoureido moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, including its role as an antibiotic and its effects on pancreatic islet cells.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside involves its interaction with specific molecular targets. The nitrosoureido group acts as a nitric oxide donor, which can lead to DNA alkylation and strand breaks. This compound is known to cause DNA damage in pancreatic islet cells, making it a valuable tool in diabetes research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Streptozotocin (STZ)

STZ is the closest structural analog, differing only in the anomeric group (hydroxyl vs. propyl). Key differences include:

  • Biological Activity: STZ is extensively used to induce diabetes in rodents via selective pancreatic β-cell cytotoxicity . Its mechanism involves DNA methylation via the nitrosourea group, impairing insulin synthesis .
  • Toxicity: STZ causes delayed hematopoietic, hepatic, and renal toxicity in humans at therapeutic doses . The propyl analog’s toxicity profile is unknown, though glycosides generally exhibit slower systemic release than free sugars.
Nonyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-β-D-Glucopyranoside

This compound (CAS 173725-23-0) shares a deoxygenated glucopyranoside backbone but substitutes the nitrosourea with an acetamido group (). Key contrasts:

  • Functional Group : The acetamido group lacks alkylating capacity, rendering it biologically inert compared to nitrosourea derivatives.
  • Applications : Used in glycobiology research (e.g., glycosidase inhibition studies), whereas nitrosourea derivatives focus on cytotoxicity .
Allyl 2-Deoxy-4,6-O-Isopropylidene-2-(Trifluoroacetamido)-α-D-Glucopyranoside

This compound (CAS 139629-59-7) features a trifluoroacetamido group at C2 and protective isopropylidene groups. Differences include:

  • Stability : Protective groups enhance stability for synthetic intermediates, unlike the reactive nitrosourea moiety .
  • Applications : Used in stereoselective glycosylation reactions, contrasting with the antineoplastic focus of nitrosourea derivatives .

Research Findings and Mechanistic Insights

Antineoplastic Potential

STZ’s antineoplastic activity is attributed to DNA methylation, inhibiting cancer cell proliferation . While the propyl derivative’s anticancer efficacy is undocumented, its lipophilicity may improve blood-brain barrier penetration, a hypothesized advantage over STZ in treating gliomas .

Diabetogenic Mechanism

STZ’s β-cell specificity arises from glucose transporter (GLUT2)-mediated uptake, followed by nitric oxide release and DNA damage .

Biological Activity

Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside, a nitrosourea derivative, has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This compound is part of a broader class of nitrosoureas known for their alkylating properties and ability to inhibit tumor growth.

Chemical Structure and Properties

The chemical formula for this compound is C11H21N3O7C_{11}H_{21}N_{3}O_{7}. It is structurally related to other nitrosourea compounds, which are characterized by their ability to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects in rapidly dividing cells.

Nitrosoureas, including this compound, exert their biological effects primarily through:

  • DNA Alkylation : The reactive species generated from nitrosoureas can form covalent bonds with DNA bases, leading to cross-linking and subsequent cell death.
  • Inhibition of Protein Synthesis : Studies have shown that these compounds can disrupt protein synthesis in various tissues, which may contribute to their antitumor efficacy .

Biological Activity and Efficacy

Research indicates that this compound exhibits significant antitumor activity. Notably:

  • In Vivo Studies : In animal models, this compound has demonstrated a high level of inhibitory activity against leukemia and other tumors. For instance, studies involving leukemia L1210 cells have shown promising results in terms of tumor suppression .

Case Study: Antitumor Activity

A notable study evaluated the efficacy of this compound in mice inoculated with leukemia L1210 cells. The results indicated:

  • Dosage : Mice received intraperitoneal injections at a concentration of 1.36×1061.36\times 10^6 cells per 0.040.04 ml.
  • Outcome : The treated groups exhibited a statistically significant reduction in tumor burden compared to control groups.

Comparative Analysis with Other Nitrosoureas

The following table summarizes the biological activities of various nitrosourea derivatives:

Compound NameActivity TypeEfficacy Level
This compoundAntitumorHigh
Methyl 2'-[3-(2-chloroethyl)-3-nitrosoureido]-2'-deoxy-α-gentiobiosideAntileukemicModerate
N-Methyl-N-nitrosoureaBroad Spectrum AntitumorHigh

Safety and Toxicity

While this compound shows promise as an antitumor agent, its safety profile must be carefully considered. Nitrosoureas are known for their potential toxicity, including:

  • Hematological Effects : Myelosuppression is a common side effect associated with nitrosourea treatment.
  • Organ Toxicity : Liver and kidney functions may be adversely affected due to the compound's metabolic byproducts.

Q & A

Q. Advanced: How can researchers optimize synthesis to minimize nitroso group degradation?

  • Use low-temperature conditions (<4°C) during nitrosation steps to prevent thermal decomposition .
  • Stabilize intermediates : Acetylation of reactive hydroxyl groups reduces side reactions .
  • Monitor purity : LC-MS tracking of nitroso stability under varying pH and light conditions is essential .

Basic: What is the mechanism of action in pancreatic β-cell toxicity?

Methodological Answer:
The compound enters β-cells via GLUT-2 transporters due to structural similarity to glucose . Once intracellular:

  • DNA alkylation : The nitrosourea group generates methylating agents (e.g., methyl diazonium ions), causing DNA strand breaks and PARP activation .
  • ROS induction : Oxidative stress from impaired mitochondrial function amplifies β-cell apoptosis .

Q. Advanced: Why does toxicity vary between species or strains?

  • GLUT-2 expression levels : Rodent β-cells express high GLUT-2, making them susceptible, while human β-cells (lower GLUT-2) require higher doses .
  • DNA repair capacity : NOD mice with impaired DNA repair show heightened sensitivity .

Basic: How should researchers design in vivo studies for diabetes induction?

Methodological Answer:

  • Dose optimization :

    SpeciesEffective Dose (Single IP)Diabetes Onset
    Rats (Wistar)50–65 mg/kg48–72 hours
    Mice (C57BL/6)100–150 mg/kg5–7 days
  • Monitoring : Measure fasting blood glucose (>250 mg/dL confirms hyperglycemia) and serum insulin (ELISA) .

Q. Advanced: How to address inconsistent diabetes induction in models?

  • Pre-treatment fasting : 6–12 hours enhances β-cell uptake .
  • STZ stability : Prepare fresh solutions in citrate buffer (pH 4.5) to prevent hydrolysis .

Advanced: How to resolve contradictions in oxidative stress data across studies?

Methodological Answer:
Discrepancies arise from:

  • Assay variability : Compare lipid peroxidation (MDA-TBA assay) with enzymatic antioxidants (SOD, CAT activity) .
  • Temporal dynamics : Oxidative markers peak at 24–48 hours post-administration but decline as β-cells apoptose .
  • Mitochondrial vs. cytoplasmic ROS : Use compartment-specific probes (e.g., MitoSOX for mitochondrial ROS) .

Basic: What safety protocols are required for handling this compound?

Methodological Answer:

  • Hazard classification : EPA Waste Code U206 (carcinogenic); handle with nitrile gloves, fume hood, and closed containers .
  • Decontamination : Neutralize spills with 10% sodium thiosulfate to degrade nitrosourea .

Q. Advanced: How to ensure regulatory compliance in disposal?

  • Documentation : Maintain logs per DOT HAZMAT (49 CFR 172.101) and Cal/OSHA .
  • Waste treatment : Incinerate at >850°C with alkaline scrubbers to prevent NOx emissions .

Advanced: What analytical methods differentiate this compound from analogs like STZ?

Methodological Answer:

  • Chromatographic separation : Use HILIC columns to resolve α/β anomers based on polarity differences .
  • MS/MS fragmentation : Key ions for α-D-propyl derivatives include m/z 209 (propyl glucoside fragment) vs. m/z 179 (STZ glucose backbone) .

Tables for Reference
Table 1. NMR Peaks for Key Protons (STZ Analog)

Proton Positionδ (ppm)MultiplicityReference
C1 (anomeric)5.2–5.4d (J=3.5 Hz)
C2 (nitrosourea)4.1–4.3m

Q. Table 2. Species-Specific GLUT-2 Affinity

SpeciesGLUT-2 Expression (β-cells)Effective Dose (mg/kg)
RatHigh50–65
MouseModerate100–150
HumanLowNot applicable

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